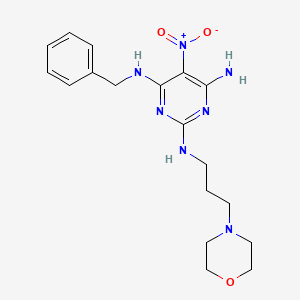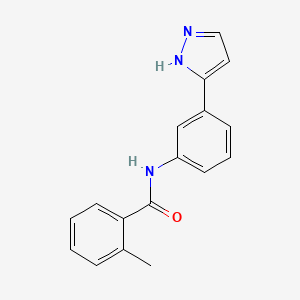![molecular formula C24H17ClF2N2O3 B2812540 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate CAS No. 956795-39-4](/img/structure/B2812540.png)
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate” is a chemical compound with the molecular formula C24H17ClF2N2O3 . It has a molecular weight of 454.8531864 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15FN2O2/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, nitrogen, and oxygen atoms, as well as the carbon skeleton.Physical And Chemical Properties Analysis
This compound has a molecular weight of 454.8531864 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Research has been conducted on the synthesis and crystal structure of related pyrazoline derivatives, highlighting the significance of such compounds in structural chemistry. For instance, studies on substituted pyrazolines reveal the envelope conformation of the pyrazole ring and intermolecular interactions such as C-H...pi and C-Cl...pi contacts, which contribute to the understanding of molecular chains and crystal structures (Chopra et al., 2007). This foundational knowledge aids in the design and synthesis of new compounds with desired physical and chemical properties.
Antimicrobial Activity
- Pyrazole derivatives have been evaluated for their antibacterial activities, indicating the potential of these compounds in developing new antimicrobial agents. For example, novel oxadiazoles synthesized from pyrazolyl precursors exhibited significant activity against various bacterial strains, demonstrating the utility of pyrazole scaffolds in medicinal chemistry for addressing antibiotic resistance (Rai et al., 2009).
Herbicidal Activity
- The synthesis and herbicidal activity of substituted phenyl pyrazole derivatives have been explored, identifying compounds with high bioactivity against weeds. This research suggests the application of pyrazole derivatives in agriculture to develop more efficient and environmentally friendly herbicides (Zhou et al., 2010).
Molecular Docking and In Silico Studies
- In silico docking studies of pyrazole-containing compounds have been performed to predict their interactions with biological targets, such as prostaglandin D2 synthase. These studies provide insights into the potential therapeutic applications of pyrazole derivatives by understanding their binding affinities and mechanism of action at the molecular level (Nayak & Poojary, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
A structurally similar compound, a fluorinated pyrazole, has been shown to have a binding affinity to the human estrogen alpha receptor (erα) .
Mode of Action
Based on the information about the structurally similar compound, it can be inferred that it might interact with its target receptor (like erα) and induce changes that could potentially influence the cellular processes .
Biochemical Pathways
Given its potential interaction with erα, it might influence the estrogen signaling pathway . This pathway plays a crucial role in numerous biological processes, including cell growth and differentiation.
Result of Action
Based on its potential interaction with erα, it might influence the cellular processes regulated by this receptor .
Eigenschaften
IUPAC Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methyl 2-chloro-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N2O3/c1-29-23(32-17-12-10-16(26)11-13-17)18(22(28-29)15-6-3-2-4-7-15)14-31-24(30)21-19(25)8-5-9-20(21)27/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFXVIVCFDITBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=CC=C3Cl)F)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloro-6-fluorobenzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2812457.png)
![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine](/img/structure/B2812459.png)
![N'-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2812460.png)
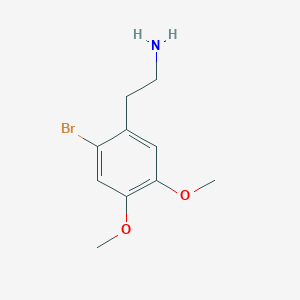
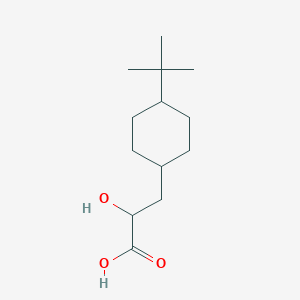
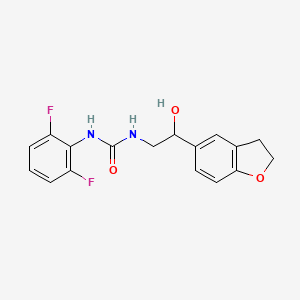
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)



![(E)-N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812476.png)
